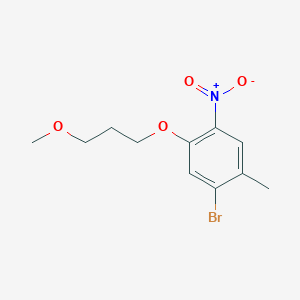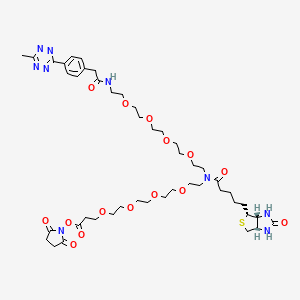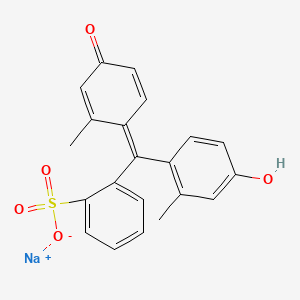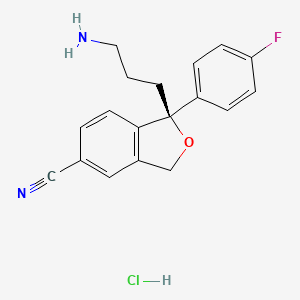![molecular formula C16H16N2O2 B13723601 (6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions. This reaction forms the benzimidazole ring through a cyclization process.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the benzimidazole core.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxy group or the benzimidazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: Benzaldehyde derivatives, benzoic acids.
Reduction Products: Benzylamines, reduced benzimidazole derivatives.
Substitution Products: Various functionalized benzimidazole derivatives.
科学研究应用
(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.
作用机制
The mechanism of action of (6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzyloxy and hydroxymethyl groups enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(Substituted-phenyl)benzimidazole: Similar structure with various substituents on the phenyl ring, offering different biological properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A related compound with a ketone group instead of the hydroxymethyl group.
Uniqueness
- The presence of the benzyloxy group in (6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol provides unique electronic and steric properties, enhancing its interaction with biological targets.
- The hydroxymethyl group offers additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
属性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
(1-methyl-6-phenylmethoxybenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C16H16N2O2/c1-18-15-9-13(7-8-14(15)17-16(18)10-19)20-11-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3 |
InChI 键 |
RXTBSTKXJOTBQR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)

![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)

![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)

![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)

